
Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate
Overview
Description
Morpholine derivatives, like the one you mentioned, are often used in organic synthesis and medicinal chemistry due to their unique chemical properties . The presence of the morpholine ring, the methylsulfonyl group, and the carboxylate ester could suggest potential applications in the synthesis of pharmaceuticals or biologically active compounds .
Molecular Structure Analysis
The molecule likely contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom . It also has a methylsulfonyl group attached to an oxygen atom, and a carboxylate ester group attached to the morpholine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, morpholine derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in elimination reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrido[3,4-d]pyrimidines : A study detailed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. This process involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, showcasing the use of similar compounds in complex heterocyclic compound synthesis (Kuznetsov et al., 2007).
- Ionic Liquids Synthesis : Research on 4-benzyl-4-methylmorpholinium salts, which are related to the morpholine structure, highlighted their synthesis, physicochemical properties, and applications. These ionic liquids, with varying anions, have potential uses in green chemistry and biomass solvents, indicating the versatility of morpholine derivatives in creating environmentally friendly solvents (Pernak et al., 2011).
Pharmaceutical and Biological Applications
- Antimicrobial Agents : A study on the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety demonstrated antimicrobial activities. These compounds, developed through condensation reactions involving morpholinoethanamine, show promise as antimicrobial agents, revealing the potential of morpholine derivatives in pharmaceutical applications (Sahin et al., 2012).
- Swern Oxidation : The development of a new type of sulfoxide for Swern oxidation, incorporating a morpholine structure, exemplifies the utility of morpholine derivatives in organic synthesis, particularly in the oxidation of alcohols under mild conditions (Ye et al., 2016).
Material Science and Green Chemistry
- Electrochemical Synthesis : The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines illustrates the application of morpholine derivatives in synthesizing compounds with potential biological significance through green chemistry approaches. This method highlights the environmental benefits and efficiency of using electrochemical processes in organic synthesis (Nematollahi & Esmaili, 2010).
properties
IUPAC Name |
benzyl 2-(2-methylsulfonyloxyethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-23(18,19)22-9-7-14-11-16(8-10-20-14)15(17)21-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIVISHBHFTIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



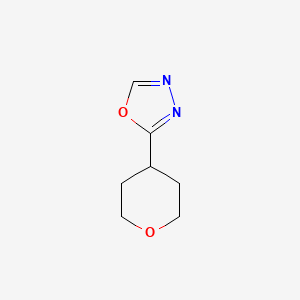
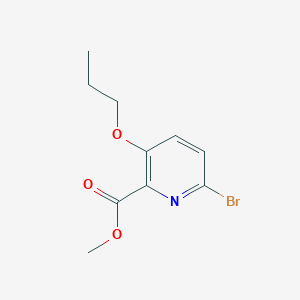
![5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1409393.png)
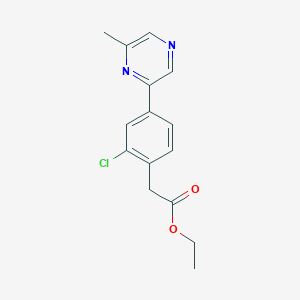

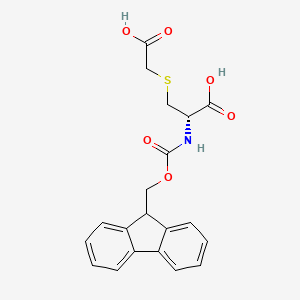

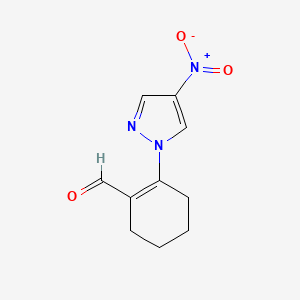
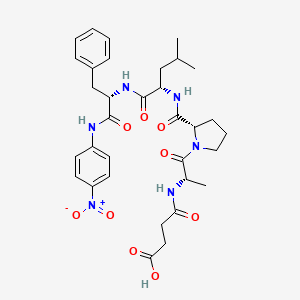
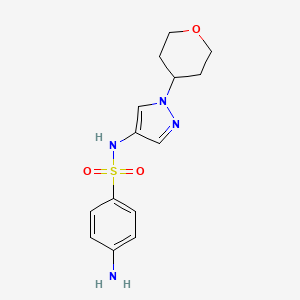

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)
![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)
![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)